3-((3-chlorophenyl)sulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one
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Description
3-((3-chlorophenyl)sulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C23H24ClFN2O3S and its molecular weight is 462.96. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Synthetic Methods for Sulfone Derivatives : Research has explored the synthesis and conversions of substituted o-quinodimethanes from sulfone compounds, highlighting methods that could be relevant for synthesizing and modifying similar quinoline derivatives (Lenihan & Shechter, 1999).
Crystal Structure and Theoretical Investigations : Studies on the crystal structure and theoretical investigations of related sulfonamide compounds provide insights into their molecular geometry, potentially aiding in understanding the structural characteristics and applications of similar quinoline sulfonamides (Kamaraj et al., 2021).
Potential Therapeutic Applications
Antibacterial and Antifungal Activities : Some quinoline derivatives have been synthesized and tested for their antimicrobial activities. These studies suggest potential therapeutic applications for related compounds in treating infections (Patel et al., 2010).
Anticancer Properties : The synthesis and pro-apoptotic effects of new sulfonamide derivatives have been explored, with findings indicating potential applications in cancer therapy through activating cellular signaling pathways (Cumaoğlu et al., 2015).
Material Science and Photocatalysis
- Photocatalytic Applications : Research on photocatalytic Markovnikov-type addition and cyclization of terminal alkynes to synthesize 4-sulfonyl quinoline-2(1H)-ones highlights potential applications in material science and organic synthesis (Zhai et al., 2022).
properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClFN2O3S/c1-3-26-14-22(31(29,30)17-6-4-5-16(24)11-17)23(28)18-12-19(25)21(13-20(18)26)27-9-7-15(2)8-10-27/h4-6,11-15H,3,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINWKLAUVGRKGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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